1-Bromo-2,3,4-trichlorobenzene

Description

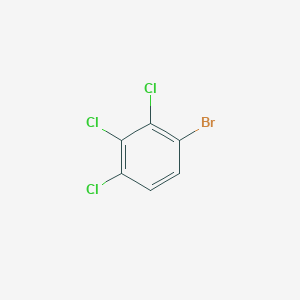

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJXALKMVSMDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147920 | |

| Record name | Benzene, bromotrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107103-78-6 | |

| Record name | Benzene, bromotrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromotrichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,4-trichlorobenzene: Synthesis, Properties, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of 1-bromo-2,3,4-trichlorobenzene (CAS No: 81067-37-0), a halogenated aromatic compound of significant interest in synthetic organic chemistry. The document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis, and explores its applications, particularly as a strategic intermediate in the preparation of biologically active molecules for the pharmaceutical and agrochemical sectors. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical development who require a thorough understanding of this versatile chemical building block.

Introduction

This compound is a polysubstituted aromatic hydrocarbon featuring one bromine and three chlorine atoms on a benzene ring. This specific substitution pattern imparts unique reactivity and makes it a valuable precursor in the synthesis of more complex molecules. While not an end-product itself, its utility as an intermediate is crucial for introducing specific structural motifs in the development of novel compounds with potential therapeutic or agrochemical properties. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions and other transformations, offering a gateway to a diverse range of chemical entities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 81067-37-0 | [1][2][3][4] |

| Molecular Formula | C₆H₂BrCl₃ | [1][3][4] |

| Molecular Weight | 260.34 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1][4] |

| Purity | Typically ≥95% | [1][3] |

| Melting Point | Data for isomers suggest a potential melting point in the range of 60-70°C. For instance, the 2,4,6-trichloro isomer melts at 64-66°C. | [5] |

| Boiling Point | Data for isomers suggest a boiling point around 270-280°C at atmospheric pressure. For example, the 2,4,6-trichloro isomer has a boiling point of 277°C. | [5] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Poorly soluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 1,2,3-trichlorobenzene. The following protocol is a well-established method for this transformation.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

1,2,3-Trichlorobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane

Procedure:

-

In a fume hood, a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1,2,3-trichlorobenzene and a catalytic amount of iron(III) bromide.

-

The flask is gently heated to approximately 60°C.

-

Bromine is added dropwise from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred at 60°C for several hours, or until the reaction is deemed complete by TLC or GC analysis.

-

The reaction mixture is then cooled to room temperature and diluted with dichloromethane.

-

The organic mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate to quench any unreacted bromine.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel chromatography using heptane as the eluent to afford this compound as a white powder.[6]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene ring.

-

Expected Chemical Shifts:

-

One doublet around δ 7.50 ppm (J ≈ 8.8 Hz)

-

One doublet around δ 7.27 ppm (J ≈ 8.8 Hz)

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the electronegativity of the halogen substituents.

-

Predicted Chemical Shift Ranges:

-

Carbons attached to chlorine: ~130-135 ppm

-

Carbon attached to bromine: ~120-125 ppm

-

Carbons attached to hydrogen: ~128-132 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring.

-

Expected Absorption Bands (cm⁻¹):

-

C-H stretching (aromatic): 3100-3000 (weak to medium)

-

C=C stretching (aromatic ring): 1600-1450 (medium to strong)

-

C-Cl stretching: 800-600 (strong)

-

C-Br stretching: ~1070 (medium)

-

C-H out-of-plane bending: 900-675 (strong), characteristic of the substitution pattern.[7]

-

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and three chlorine atoms. The molecular ion peak (M+) will be observed, along with M+2, M+4, and M+6 peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Expected Molecular Ion Peaks (m/z): A cluster of peaks around 258, 260, 262, and 264.

Applications in Drug Discovery and Development

The primary value of this compound in the pharmaceutical and agrochemical industries lies in its role as a versatile intermediate.[6] Its unique substitution pattern allows for the strategic introduction of this moiety into larger, more complex molecules.

Intermediate for Biologically Active Compounds

This compound serves as a key starting material in the synthesis of 5-bromo-1,2,3-trichlorobenzene.[6] This isomerization is significant because 5-bromo-1,2,3-trichlorobenzene is a crucial intermediate for the preparation of various biologically active compounds. The bromo- and chloro-substituents provide multiple reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Caption: Role as a synthetic intermediate.

The ability to introduce a trichlorobromophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The high lipophilicity of this group can enhance membrane permeability, while the halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined structure and multiple reactive sites make it a strategic building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This guide provides essential information on its properties, synthesis, characterization, and applications, serving as a critical resource for scientists and researchers working with this compound. The provided protocols and data are intended to facilitate its safe and effective use in the laboratory, ultimately contributing to the advancement of chemical and life sciences.

References

- This compound | 81067-37-0 - ChemicalBook. (2023, June 2). Retrieved from a reliable chemical supplier's website.

-

This compound | 81067-37-0 - Sigma-Aldrich. Retrieved from a major chemical supplier's online catalog.[1]

- An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene - Benchchem. Retrieved from a chemical synthesis resource website.

- Benzene, 1-bromo-2,3,4-trichloro- | CymitQuimica.

- Cas 19393-96-5,1-BROMO-2,4,6-TRICHLOROBENZENE | lookchem.

- Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.

-

Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents. Retrieved from a patent database.[6]

- Safety Data Sheet. (2021, June 22).

- Synthesis of Bioactive Molecules. Retrieved from a university research group's webpage.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC.

- 1-BROMO-2,3,5-TRICHLOROBENZENE | CAS#:81067-38-1 | Chemsrc.

-

This compound - Hebei Dangtong Biological Technology Co..LTD. Retrieved from a chemical manufacturer's website.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 81067-37-0 [chemicalbook.com]

- 3. Benzene, 1-bromo-2,3,4-trichloro- | CymitQuimica [cymitquimica.com]

- 4. This compound, CasNo.81067-37-0 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-Bromo-2,3,4-trichlorobenzene

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Bromo-2,3,4-trichlorobenzene (CAS No: 81067-37-0). Due to the limited availability of published experimental spectra for this specific isomer, this document leverages established spectroscopic principles and data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers and professionals in organic synthesis, drug development, and materials science, offering a robust framework for the identification and characterization of this complex halogenated aromatic compound.

Introduction: The Analytical Challenge

This compound is a polysubstituted aromatic compound whose utility as a synthetic intermediate is significant, particularly in the agrochemical and pharmaceutical industries.[1] The precise arrangement of five substituents on the benzene ring presents a unique analytical challenge. Spectroscopic analysis is non-negotiable for confirming the identity and purity of such a molecule, as isomeric impurities can drastically alter chemical reactivity and biological activity.

This guide moves beyond a simple data repository. It explains the causality behind the expected spectral features, providing the logical framework needed to confidently identify this molecule and distinguish it from its isomers. We will dissect the predicted data through the lens of fundamental principles, offering insights that are directly applicable in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise substitution pattern of aromatic isomers. For this compound, ¹H and ¹³C NMR will provide unambiguous evidence of the relative positions of the hydrogen and carbon atoms.

Rationale for NMR Analysis

The core value of ¹H NMR in this context is its ability to map the electronic environment and connectivity of the two remaining protons on the aromatic ring. The chemical shifts are dictated by the combined electron-withdrawing effects of the four halogen substituents, while the coupling constant (J-value) between them is a direct measure of their spatial relationship (ortho, meta, or para), confirming the substitution pattern. ¹³C NMR complements this by providing a count of unique carbon environments.

Predicted ¹H NMR Spectrum

The structure features two adjacent (ortho) protons at positions 5 and 6.

-

H-6 (ortho to Bromine): This proton is expected to be the most downfield of the two. It is flanked by two chlorine atoms and is ortho to the bromine atom. The cumulative deshielding effect will shift it significantly downfield, likely in the range of δ 7.6-7.8 ppm . It will appear as a doublet, due to coupling with H-5.

-

H-5 (meta to Bromine): This proton is ortho to one chlorine and meta to the bromine and another chlorine. It will be less deshielded than H-6. Its predicted chemical shift is in the range of δ 7.3-7.5 ppm . It will also appear as a doublet from its coupling to H-6.

The ortho coupling constant (³J_HH_) between these two protons is expected to be in the range of 8.0-9.0 Hz , which is characteristic for adjacent protons on a benzene ring.

Predicted ¹³C NMR Spectrum

With six different substituents, all six carbons in the benzene ring are chemically non-equivalent and should produce six distinct signals. The predicted chemical shifts are influenced by the attached halogen (C-Br and C-Cl bonds) and the substitution pattern.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~120-125 | C-1 (C-Br) | Carbon attached to bromine, shifted upfield relative to C-Cl carbons. |

| ~130-135 | C-2, C-3, C-4 | Carbons attached to chlorine, significantly deshielded. |

| ~128-132 | C-5 (C-H) | Protonated carbon, influenced by adjacent C-Cl and C-H. |

| ~133-137 | C-6 (C-H) | Protonated carbon, influenced by adjacent C-Br and C-H, likely downfield. |

Experimental Protocol for NMR Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a solid aromatic sample.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent for non-polar analytes. Ensure complete dissolution, using gentle vortexing if necessary. CDCl₃ is chosen for its excellent solubilizing power and its well-defined residual solvent peak (δ ~7.26 ppm for ¹H NMR, δ ~77.16 ppm for ¹³C NMR) which can be used for spectral calibration.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines and high resolution.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16-32 scans for good signal-to-noise). For the ¹³C NMR spectrum, a proton-decoupled experiment is standard, requiring more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data to generate the final spectrum.

NMR Acquisition Workflow

Caption: Predicted primary fragmentation pathways for this compound.

Experimental Protocol for GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source. The GC separates the sample from any impurities before it enters the MS.

-

GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable temperature program (e.g., ramp from 50°C to 250°C) to ensure the compound elutes as a sharp peak.

-

MS Acquisition: As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (~70 eV). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded across a suitable range (e.g., m/z 40-400).

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Examine the molecular ion cluster and the major fragment ions to confirm the structure.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. While published experimental data is scarce, a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its characterization. ¹H NMR confirms the ortho-relationship of the two protons, IR identifies the aromatic and carbon-halogen functionalities, and MS provides definitive proof of the molecular weight and elemental composition through its unique isotopic signature. The predictive and procedural framework detailed in this guide offers researchers the necessary tools to confidently synthesize, identify, and utilize this valuable chemical intermediate.

References

- He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene.

-

Human Metabolome Database. (2014). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Available at: HMDB. 4. Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: Doc Brown's Chemistry Website. [2]5. Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. Available at: YouTube. [3]6. Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. Available at: Doc Brown's Chemistry Website. [4]7. Google Patents. (2017). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. Available at: Google Patents.

Sources

- 1. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"physicochemical properties of 1-Bromo-2,3,4-trichlorobenzene"

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,3,4-trichlorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical examination of the physicochemical properties of this compound (CAS No. 60409-11-2). As a polyhalogenated aromatic compound, its behavior in chemical and biological systems is fundamentally governed by its molecular structure, polarity, and thermal characteristics. This document synthesizes critically evaluated data with field-proven experimental methodologies, offering an authoritative resource for its application in organic synthesis, materials science, and as an analytical standard. We delve into its core properties, spectroscopic signature, and the causal principles behind their experimental determination, ensuring a foundation of scientific integrity for researchers.

Molecular Structure and Foundational Characteristics

This compound is a substituted benzene derivative where the positions of the halogen atoms dictate its electronic distribution, steric profile, and intermolecular interactions. The vicinal arrangement of the three chlorine atoms, coupled with the adjacent bromine atom, creates a distinct electronic environment that influences its reactivity and physical properties. A precise understanding of these characteristics is a prerequisite for its effective use in complex synthetic pathways and for predicting its toxicological and environmental profile.

Table 1: Core Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is critical to note that while some properties have been experimentally determined, others are derived from computational models and should be regarded as predictive.

| Property | Value | Units | Data Source(s) |

| CAS Number | 60409-11-2 | - | [1] |

| Molecular Formula | C₆H₂BrCl₃ | - | [1] |

| Molecular Weight | 292.35 | g/mol | [1] |

| Physical Form | White to off-white crystalline solid | - | [2] |

| Melting Point | 56 - 58 | °C | [2] |

| Boiling Point | 285.7 ± 20.0 | °C (at 760 mmHg) | Predicted |

| Density | 1.889 ± 0.06 | g/cm³ | Predicted |

| Water Solubility | Low; characteristic of polyhalogenated aromatics | - | [3] |

| pKa (Acid Dissociation Constant) | 13.56 ± 0.20 | - | Predicted |

Experimental Analysis: Protocols and Rationale

Theoretical data provides a valuable baseline, but empirical verification is the cornerstone of scientific research. This section details standardized protocols for determining critical properties, emphasizing the scientific reasoning behind the experimental design.

Melting Point Determination via Capillary Method

Principle: The melting point is a robust indicator of a crystalline solid's purity. Impurities typically depress and broaden the melting range. This protocol employs a calibrated digital melting point apparatus, a standard for its precision and reproducibility.

Experimental Workflow:

Caption: Workflow for precise melting point determination.

Expertise-Driven Causality:

-

Pulverization: Grinding the sample into a fine powder is not merely for ease of loading; it eliminates air pockets and ensures uniform heat transfer throughout the sample, which is critical for observing a sharp, accurate melting point.

-

Slow Heating Ramp: A rapid temperature increase near the expected melting point will cause the apparatus's thermometer to read a higher temperature than the actual sample temperature, a phenomenon known as thermal lag. The mandated 1-2°C/minute ramp rate minimizes this error, ensuring the system is in thermal equilibrium and the recorded temperature is accurate.

Qualitative Solubility Profiling

Principle: A compound's solubility profile across solvents of varying polarities reveals crucial information about its intermolecular forces. This knowledge is essential for selecting appropriate solvents for reactions, recrystallization, and chromatographic purification.

Step-by-Step Protocol:

-

Solvent Array Preparation: Dispense 1 mL of a range of solvents (e.g., Water, Ethanol, Acetone, Toluene, Hexane) into separate, labeled vials.

-

Solute Addition: Add a pre-weighed amount (~10 mg) of this compound to each vial.

-

Mechanical Agitation: Vortex each vial for 2 minutes to maximize solvation kinetics at ambient temperature.

-

Visual Assessment: Observe each vial against a contrasting background to classify solubility as 'Soluble' (clear solution), 'Slightly Soluble' (some undissolved solid remains), or 'Insoluble' (no apparent dissolution).

-

Documentation: Record the observations in a structured table.

Trustworthiness Through Systematic Design: This protocol acts as a self-validating system. By testing across a polarity spectrum—from highly polar (water) to non-polar (hexane)—a predictable trend should emerge. For a polyhalogenated, largely non-polar molecule like this compound, solubility is expected to be poor in water and increase significantly in non-polar organic solvents like toluene and hexane. Any deviation from this expected trend would warrant further investigation into the sample's purity or potential degradation.

Spectroscopic and Chromatographic Identity

Spectroscopic analysis provides an unambiguous molecular fingerprint, essential for structure confirmation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for separating and identifying volatile and semi-volatile organic compounds. The gas chromatograph separates the sample components based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted components and separates the ions by their mass-to-charge ratio, providing definitive structural information.

Logical Workflow for Compound Verification:

Caption: Logical flow for compound identification using GC-MS.

Expected Spectral Signatures

| Technique | Expected Observations |

| ¹H NMR | Two signals in the aromatic region (approx. 7.0-8.0 ppm), each representing one proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. Carbons bonded to halogens will be significantly downfield. |

| Mass Spec. (EI) | A complex molecular ion (M⁺) cluster around m/z 290-296, showing a characteristic isotopic pattern due to the natural abundance of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl) isotopes. |

| Infrared (IR) | Aromatic C-H stretching (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), and strong C-Cl/C-Br stretching vibrations in the fingerprint region (< 1000 cm⁻¹). |

References

-

1-Bromo-2,4,6-trichlorobenzene. NIST Chemistry WebBook. [Link]

-

1-Bromo-2,3,5-trichlorobenzene | C6H2BrCl3 | CID 4382903. PubChem, National Center for Biotechnology Information. [Link]

-

Thermophysical Properties of 1-Bromo-2,3,5-trichlorobenzene. Chemcasts. [Link]

-

Chemical Properties of Benzene, 1-bromo-3-chloro- (CAS 108-37-2). Cheméo. [Link]

-

5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400. PubChem, National Center for Biotechnology Information. [Link]

-

Benzene, 1-bromo-3-chloro- - Infrared Spectrum. NIST Chemistry WebBook. [Link]

-

Bromochlorobenzene. Wikipedia. [Link]

-

Fact sheet: 1,2,4-trichlorobenzene. Government of Canada. [Link]

Sources

- 1. This compound | 81067-37-0 [sigmaaldrich.com]

- 2. 1-Bromo-3,4,5-trichlorobenzene, 98% | Fisher Scientific [fishersci.ca]

- 3. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

A Technical Guide to the Structural Analysis and Confirmation of 1-Bromo-2,3,4-trichlorobenzene

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural determination of 1-bromo-2,3,4-trichlorobenzene. Addressed to researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques. By not only presenting methodologies but also delving into the causal reasoning behind experimental choices, this guide serves as a practical resource for the structural elucidation of complex halogenated aromatic compounds. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Structural Elucidation

This compound (C₆H₂BrCl₃) is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of agrochemicals and pharmaceuticals.[1] In any field where molecular structure dictates function and safety, the precise and unequivocal determination of a compound's constitution is paramount. Isomeric ambiguity, a common challenge with polysubstituted benzene rings, can lead to significant deviations in chemical reactivity, biological activity, and toxicity. Therefore, a rigorous and systematic analytical workflow is not merely a procedural formality but a cornerstone of scientific integrity and successful research and development.

This guide presents a logical progression of analytical techniques, beginning with spectroscopic methods that provide foundational structural information and culminating in the definitive confirmation by single-crystal X-ray diffraction. Each step is designed to build upon the last, creating a cohesive and self-validating analytical narrative.

Foundational Analysis through Spectroscopic Methods

Spectroscopic techniques offer a powerful, non-destructive means of probing the molecular structure of a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), provides the initial, yet crucial, pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.[2][3] The substitution pattern dictates that these protons will be ortho to each other, resulting in a characteristic AB quartet splitting pattern. A patent for a process involving this compound reports the following ¹H NMR data in CDCl₃: δ 7.50 (d, J=8.8 Hz, 1H), 7.27 (d, J=8.8 Hz, 1H).[1] This observation of two doublets with a coupling constant of 8.8 Hz is consistent with two ortho-coupled aromatic protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid this compound sample.[6][7]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7][8]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[7]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is an excellent tool for identifying the presence of an aromatic ring and gaining insights into its substitution pattern.

For this compound, the IR spectrum is expected to exhibit the following characteristic absorptions:

-

Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹.[2][9]

-

Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region.[2][3][9][10]

-

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region, which are highly indicative of the substitution pattern on the benzene ring.[2][9][10] For a 1,2,3,4-tetrasubstituted benzene, specific patterns in this region can be predicted.

-

C-Br and C-Cl Stretches: These typically appear in the fingerprint region below 1000 cm⁻¹ and can be difficult to assign definitively without comparative data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (MS): Determining Molecular Weight and Halogen Composition

Mass spectrometry provides the molecular weight of the compound and, crucially for halogenated molecules, information about the number and type of halogen atoms present due to their characteristic isotopic patterns.

-

Molecular Ion Peak: The mass spectrum of this compound will show a complex molecular ion cluster due to the presence of isotopes of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6][11][12]

-

Isotopic Pattern: The presence of one bromine and three chlorine atoms will result in a characteristic pattern of peaks (M, M+2, M+4, M+6, M+8) with predictable relative intensities. This isotopic signature is a powerful tool for confirming the elemental composition of the molecule.

-

Fragmentation: The fragmentation pattern can provide further structural information, with common losses including halogen atoms and the breaking of the aromatic ring.[12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

-

Data Acquisition:

-

Inject the sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350).

-

Definitive Structural Confirmation by Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous three-dimensional structural determination.[13] This technique provides the precise spatial arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry.

The process involves growing a suitable single crystal of this compound, mounting it on a diffractometer, and exposing it to a beam of X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions can be determined.

A search of the Cambridge Structural Database (CSD) via the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for this compound, highlighting the importance of the experimental determination described here.[8][12][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction (typically with dimensions of at least 0.1 mm in two of the three dimensions).[12] This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

-

Data Collection:

-

Mount a suitable single crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

-

Collect the diffraction data by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or other suitable techniques.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates.

-

Data Synthesis and Structural Confirmation

The final step in the structural analysis is the synthesis of all collected data into a cohesive and self-consistent picture.

Table 1: Summary of Expected and Observed Analytical Data for this compound

| Analytical Technique | Expected Result | Observed/Reported Result |

| ¹H NMR | Two ortho-coupled doublets in the aromatic region. | δ 7.50 (d, J=8.8 Hz, 1H), 7.27 (d, J=8.8 Hz, 1H)[1] |

| ¹³C NMR | Six unique signals in the aromatic region. | Predicted based on halogen substitution effects. |

| IR Spectroscopy | Characteristic aromatic C-H and C=C stretches, and out-of-plane bending consistent with 1,2,3,4-tetrasubstitution. | Predicted based on known correlations. |

| Mass Spectrometry | Molecular ion cluster with a characteristic isotopic pattern for C₆H₂BrCl₃. | Predicted based on isotopic abundances. |

| X-ray Crystallography | Unambiguous 3D structure confirming the connectivity and substitution pattern. | Requires experimental determination. |

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural analysis and confirmation of this compound require a systematic and multi-technique approach. By integrating the insights from NMR and IR spectroscopy and mass spectrometry, a strong hypothesis for the molecular structure can be formulated. However, for absolute certainty, particularly in the context of pharmaceutical and agrochemical research where isomeric purity is critical, single-crystal X-ray diffraction remains the definitive method. The workflows and protocols detailed in this guide provide a robust framework for achieving this level of analytical rigor, ensuring the integrity and reliability of scientific findings.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Fiveable. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Gorel, G., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(17), 11516-11527.

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. CCDC. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching - Access Structures. CCDC. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.

-

Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

- 1. 1-Bromo-2,3-dichlorobenzene(56961-77-4) 13C NMR [m.chemicalbook.com]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. 1-Bromo-2-chlorobenzene | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2,3,5-trichlorobenzene | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | C4H3BrCl3F3 | CID 2736394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 13C NMR spectrum [chemicalbook.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 11. 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Search - Access Structures [ccdc.cam.ac.uk]

- 13. 1-Bromo-2,4,6-trichlorobenzene [webbook.nist.gov]

- 14. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,4-trichlorobenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the synthesis of 1-Bromo-2,3,4-trichlorobenzene. This halogenated aromatic compound is a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. This document provides an in-depth analysis of the primary synthetic routes, the rationale behind experimental choices, and detailed protocols to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis: Starting Material Selection

The selection of an appropriate starting material is paramount for an efficient, scalable, and cost-effective synthesis. For this compound, two primary precursors are considered, each with distinct advantages and disadvantages.

Primary Synthetic Route: Electrophilic Aromatic Substitution of 1,2,3-Trichlorobenzene

The most direct and commonly employed method for the synthesis of this compound is the electrophilic bromination of 1,2,3-trichlorobenzene. This reaction proceeds via an electrophilic aromatic substitution mechanism, where a bromine atom is introduced onto the aromatic ring.

Causality and Expertise: The chlorine atoms on the benzene ring are deactivating, making the ring less susceptible to electrophilic attack than benzene itself. Therefore, a potent electrophile and a catalyst are necessary to drive the reaction. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is used to polarize the bromine molecule (Br₂), generating a highly electrophilic species that can be attacked by the electron-rich (albeit deactivated) aromatic ring.[1][2][3] The reaction with iron filings is also common, as the iron reacts in situ with bromine to form the active FeBr₃ catalyst.[3][4]

Alternative Synthetic Route: The Sandmeyer Reaction from 2,3,4-Trichloroaniline

An alternative approach involves the use of 2,3,4-trichloroaniline as the starting material. This route utilizes the Sandmeyer reaction, a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6]

Causality and Expertise: The Sandmeyer reaction is a powerful tool in aromatic chemistry as it allows for the introduction of a variety of functional groups, including bromine, onto an aromatic ring in positions that might not be accessible through direct electrophilic substitution.[7] The process involves the diazotization of the primary aromatic amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.[8] This intermediate is then treated with a copper(I) bromide salt, which catalyzes the substitution of the diazonium group with a bromine atom, releasing nitrogen gas.[5][8] This method offers high regioselectivity, as the position of the incoming bromine atom is determined by the initial position of the amino group.

Comparative Analysis of Starting Materials

| Feature | 1,2,3-Trichlorobenzene | 2,3,4-Trichloroaniline |

| Reaction Type | Electrophilic Aromatic Substitution | Diazotization followed by Sandmeyer Reaction |

| Key Reagents | Br₂, Lewis Acid (e.g., FeBr₃, AlCl₃) | NaNO₂, HBr, CuBr |

| Advantages | Direct, one-pot synthesis. | High regioselectivity. |

| Disadvantages | Potential for isomeric byproducts. | Multi-step process, potentially unstable diazonium intermediate. |

| Scalability | Generally scalable, with considerations for catalyst handling. | Scalable, but requires careful temperature control during diazotization. |

Detailed Experimental Protocols

Protocol 1: Electrophilic Bromination of 1,2,3-Trichlorobenzene

This protocol is adapted from established procedures for the bromination of halogenated benzenes.[4][9]

Materials:

-

1,2,3-Trichlorobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron powder

-

Dichloromethane (or other suitable inert solvent like tetrachloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane (for chromatography)

-

Silica gel

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Charge the flask with 1,2,3-trichlorobenzene and the chosen solvent (e.g., tetrachloromethane).[4]

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron powder to the stirred solution.[4]

-

Bromine Addition: Dissolve bromine in the same solvent and add it dropwise to the reaction mixture via the dropping funnel. The reaction is exothermic, and the temperature may need to be controlled.

-

Reaction Monitoring: The reaction mixture is typically heated to facilitate the reaction, with temperatures ranging from ambient to 100°C, and stirred for several hours until the reaction is complete (monitored by TLC or GC).[4][9]

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a mixture of saturated aqueous NaHCO₃ and 1M Na₂S₂O₃ to neutralize any remaining acid and unreacted bromine.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by silica gel chromatography, eluting with pure heptane, to afford this compound as a white powder.[4]

Protocol 2: Sandmeyer Reaction of 2,3,4-Trichloroaniline (General Outline)

This protocol outlines the general steps for a Sandmeyer reaction.[8][10]

Materials:

-

2,3,4-Trichloroaniline

-

Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

Procedure:

-

Diazotization: Dissolve 2,3,4-trichloroaniline in a cooled solution of hydrobromic acid. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10°C with an ice bath. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.[10]

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will be evolved.

-

Isolation: After the addition is complete and nitrogen evolution has ceased, the reaction mixture is typically heated or steam distilled to isolate the crude product.[10]

-

Purification: The crude this compound is then purified using standard techniques such as extraction, washing, drying, and distillation or chromatography.

Visualization of the Synthetic Workflow

Electrophilic Bromination of 1,2,3-Trichlorobenzene

Caption: Synthetic workflow for this compound.

Safety, Handling, and Purification

Safety: Halogenated aromatic compounds and the reagents used in their synthesis should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Lewis acids are water-sensitive and corrosive.

Purification: As indicated in the protocols, purification of the final product is crucial to remove unreacted starting materials, catalysts, and any isomeric byproducts. Silica gel column chromatography is a highly effective method for obtaining pure this compound.[4]

References

- Google Patents.

- Google Patents.

-

Wikipedia. Sandmeyer reaction. [Link]

- Google Patents. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.

-

Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

-

J&K Scientific LLC. Sandmeyer Reaction. [Link]

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. [Link]

-

MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

PrepChem.com. Preparation of 1-bromo-2-chlorobenzene. [Link]

-

Wikipedia. Electrophilic halogenation. [Link]

-

ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). [Link]

-

Chemguide. the halogenation of benzene - electrophilic substitution. [Link]

-

A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. [Link]

Sources

- 1. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

"reactivity profile of 1-Bromo-2,3,4-trichlorobenzene"

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-2,3,4-trichlorobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a key polyhalogenated aromatic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's electronic structure, steric influences, and its behavior in a range of pivotal organic transformations. We will explore its synthesis, susceptibility to nucleophilic aromatic substitution, utility in metal-catalyzed cross-coupling reactions, and its role as a precursor for organometallic reagents. Methodologies are supported by mechanistic insights, detailed experimental protocols, and authoritative references to ensure scientific integrity and practical applicability.

Introduction and Molecular Overview

This compound is a highly functionalized aromatic compound whose synthetic utility arises from the differential reactivity of its halogen substituents. The presence of four halogens—one bromine and three chlorine atoms—on the benzene ring creates a unique electronic and steric environment, rendering the molecule an important building block for the synthesis of complex chemical entities in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these halogens allows for selective transformations, enabling chemists to introduce diverse functionalities with high regioselectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 81067-37-0 |

| Molecular Formula | C₆H₂BrCl₃ |

| Molecular Weight | 260.34 g/mol |

| Appearance | White powder[1] |

| InChI Key | FYJXALKMVSMDPU-UHFFFAOYSA-N |

The core of this molecule's reactivity lies in the interplay between the inductive electron-withdrawing effects of the four halogen atoms and the relative strengths of the Carbon-Bromine (C-Br) versus Carbon-Chlorine (C-Cl) bonds. This guide will dissect these factors to build a predictive model of its chemical behavior.

Synthesis of this compound

The most direct route for the preparation of this compound is the electrophilic aromatic substitution of 1,2,3-trichlorobenzene.[1] This reaction leverages a Lewis acid catalyst, such as iron(III) bromide, to polarize molecular bromine, generating a potent electrophile that attacks the electron-rich (relative to the attacking electrophile) benzene ring.

Experimental Protocol: Electrophilic Bromination of 1,2,3-Trichlorobenzene[1]

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 1,2,3-trichlorobenzene.

-

Catalyst Addition: Heat the reaction vessel to 60°C and add a catalytic amount of iron(III) bromide (FeBr₃).

-

Bromine Addition: Slowly add molecular bromine (Br₂) to the reaction mixture. The reaction is exothermic and should be controlled carefully.

-

Reaction Monitoring: Stir the mixture at 60°C for approximately 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent, such as dichloromethane.

-

Quenching: Carefully pour the diluted mixture into a biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and 1M sodium thiosulfate (Na₂S₂O₃) to neutralize excess acid and quench unreacted bromine.

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield this compound as a white powder.[1]

Caption: Synthesis workflow for this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by two key features: the electron-deficient nature of the aromatic ring and the greater reactivity of the C-Br bond compared to the C-Cl bonds in metal-catalyzed reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The three strongly electron-withdrawing chlorine atoms significantly lower the electron density of the benzene ring, making it susceptible to attack by strong nucleophiles.[3][4][5] This is a classic example of nucleophilic aromatic substitution (SNA_r), which proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6]

A notable and synthetically valuable reaction is the base-catalyzed isomerization to 5-bromo-1,2,3-trichlorobenzene.[1][2] This transformation, achieved using potassium tert-butoxide, underscores the susceptibility of the molecule to nucleophilic attack, likely proceeding through an elimination-addition (benzyne) or a related addition-elimination pathway.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA_r).

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond is significantly more reactive than the C-Cl bonds in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[7][8] This differential reactivity (C-Br >> C-Cl) is the cornerstone of its utility as a building block, allowing for selective functionalization at the C1 position.

The Suzuki-Miyaura coupling is a premier example, enabling the formation of C-C bonds by coupling the aryl bromide with an organoboron species.[9][10] The reaction proceeds through a well-defined catalytic cycle.[7][9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for 12-24 hours.

-

Monitoring: Track the reaction's progress using TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.[7]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle[7][11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation[8][9] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and facilitates the reaction |

| Temperature | 80 - 110 °C | Provides activation energy for the reaction |

Grignard Reagent Formation

The C-Br bond is also the preferred site for the formation of organometallic reagents.[12] Reacting this compound with magnesium metal in an anhydrous ether solvent selectively forms the corresponding Grignard reagent, phenylmagnesium bromide, leaving the three C-Cl bonds intact.[13][14]

This Grignard reagent is a potent nucleophile and a strong base, making it highly valuable for forming new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and esters.[15][16] The reaction is highly sensitive to moisture and air, requiring strictly anhydrous conditions and an inert atmosphere.[13][17]

-

Apparatus Preparation: Ensure all glassware is oven-dried to remove any residual moisture. Assemble a flask with a condenser under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings in the flask. A crystal of iodine or a few drops of 1,2-dibromoethane can be used as an activating agent to initiate the reaction.[13][15]

-

Reagent Formation: Add a solution of this compound in anhydrous diethyl ether or THF dropwise to the activated magnesium. The reaction is initiated when the solution becomes cloudy and begins to reflux gently.

-

Reaction with Electrophile: Once the Grignard reagent has formed, cool the solution and slowly add a solution of the desired electrophile (e.g., benzophenone in anhydrous ether).

-

Quenching and Workup: After the reaction is complete, carefully quench the mixture by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can then be purified.[12]

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (d, J=8.8 Hz, 1H), 7.27 (d, J=8.8 Hz, 1H) | [1] |

| IR, Mass Spec | Data is available for isomeric and related compounds, providing a basis for comparison. | [18][19] |

The proton NMR shows two doublets in the aromatic region, consistent with the two adjacent protons on the substituted benzene ring.

Safety and Handling

As with all polyhalogenated aromatic compounds, this compound must be handled with appropriate safety precautions.

-

General Handling: Work in a well-ventilated chemical fume hood.[20][21] Avoid dust formation and inhalation.[20][22]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[20][21][22]

-

Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[22][23] Avoid contact with skin and eyes.[21]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[22][24]

-

Disposal: Dispose of waste materials through a licensed disposal company in accordance with local, state, and federal regulations.[20][22]

Conclusion

This compound presents a nuanced and highly useful reactivity profile for the synthetic chemist. Its electron-deficient aromatic core allows for transformations via nucleophilic aromatic substitution, including a synthetically powerful isomerization. More significantly, the selective reactivity of the carbon-bromine bond in metal-catalyzed cross-couplings and Grignard reagent formation establishes this molecule as a versatile platform for the regioselective construction of complex molecular architectures. A thorough understanding of these competing and complementary reaction pathways, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (n.d.). Google Patents.

- WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene. (n.d.). Google Patents.

-

Grignard reagent. (2023, December 27). In Wikipedia. Retrieved from [Link]

-

1-Bromo-2,3,5-trichlorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018, September 17). Master Organic Chemistry. Retrieved from [Link]

-

Bromobenzene: Uses, Properties, and Industrial Significance. (2024, September 29). Patsnap Eureka. Retrieved from [Link]

-

-

Grignard Reaction. (n.d.). Web Pages. Retrieved from [Link]

-

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Suzuki reaction. (2023, December 23). In Wikipedia. Retrieved from [Link]

-

3 - SAFETY DATA SHEET. (2025, December 18). Retrieved from [Link]

-

-

The Grignard Reaction. (n.d.). Retrieved from [Link]

-

-

Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]

-

1-Bromo-2,4,6-trichlorobenzene. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-Bromo-2,3,4-trifluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Benzene, 1-bromo-3-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, June 22). PubMed. Retrieved from [Link]

-

ICSC 1222 - 1,2,3-TRICHLOROBENZENE. (n.d.). Retrieved from [Link]

-

Bromochlorobenzene. (2023, March 14). In Wikipedia. Retrieved from [Link]

Sources

- 1. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 2. WO2016058897A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]

- 15. d.web.umkc.edu [d.web.umkc.edu]

- 16. community.wvu.edu [community.wvu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1-Bromo-2,3,5-trichlorobenzene | C6H2BrCl3 | CID 4382903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-Bromo-2,4,6-trichlorobenzene [webbook.nist.gov]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. fishersci.com [fishersci.com]

"solubility of 1-Bromo-2,3,4-trichlorobenzene in organic solvents"

An In-depth Technical Guide to the Solubility of 1-Bromo-2,3,4-trichlorobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 81067-37-0), a halogenated aromatic compound relevant to synthetic chemistry and materials science. While specific quantitative solubility data for this isomer is not extensively documented in public literature, this document outlines the core physicochemical principles governing its solubility. We present a theoretical framework based on solute-solvent interactions, a detailed, field-proven experimental protocol for accurate solubility determination, and essential safety guidelines for handling. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in organic media for process development, reaction optimization, and formulation.

Introduction: Understanding the Compound

This compound is a substituted aromatic hydrocarbon with the molecular formula C₆H₂BrCl₃. Its structure, featuring a benzene ring heavily substituted with electronegative halogen atoms, imparts a unique combination of properties. Halogenated benzenes are foundational intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] A precise understanding of their solubility is paramount, as it directly influences reaction kinetics, purification strategies (such as crystallization), and the formulation of final products.

The principle of "like dissolves like" serves as a fundamental starting point for predicting solubility.[2] This guide will dissect the specific molecular attributes of this compound to provide a nuanced and predictive solubility profile.

Physicochemical Properties & Molecular Profile

To understand its solubility, we must first characterize the solute itself. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 81067-37-0 | Sigma-Aldrich |

| Molecular Formula | C₆H₂BrCl₃ | Sigma-Aldrich |

| Molecular Weight | 260.34 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | FYJXALKMVSMDPU-UHFFFAOYSA-N | Sigma-Aldrich |

The heavy halogen substitution results in a molecule with significant molecular weight and surface area, predisposing it to strong van der Waals forces.[3] While the individual C-Cl and C-Br bonds are polar, the overall molecular dipole moment is influenced by the substitution pattern. This intricate balance of forces dictates its interaction with various solvents.

Core Principles of Solubility for Halogenated Aromatics

The dissolution of a solid solute, such as this compound, is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Influencing Factors:

-

Crystal Lattice Energy : For a solid to dissolve, the energy of solvation must be sufficient to overcome the crystal lattice energy, which is the energy that holds the solid's crystal structure together. Molecules that pack efficiently can have higher lattice energies, making them more challenging to dissolve.[3]

-

Van der Waals Forces : As the number of halogen substituents increases, the molecule's surface area and electron cloud become larger and more polarizable. This leads to stronger London dispersion forces, which are a key interaction mechanism with nonpolar and moderately polar solvents.[3]

-

Halogen-π Interactions : A notable intermolecular force is the halogen-π (X–π) interaction, which occurs between the electron-poor region of a bonded halogen atom and an electron-rich aromatic ring.[4][5] The strength of this interaction increases with the size of the halogen atom (I > Br > Cl > F).[4][5] This can be a significant factor when considering solubility in aromatic solvents.

-

Solvent Polarity : The general rule of "like dissolves like" is critical. Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[2][6] Halogenated hydrocarbons are often considered to have intermediate polarity.[2]

Caption: Key factors influencing the solubility of a solid organic compound.

Predicted Solubility Profile

While quantitative data is scarce, a qualitative profile can be expertly predicted based on chemical principles. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene) : Solubility is expected to be moderate to good. The primary driving force will be London dispersion forces between the solute and solvent. Aromatic solvents like toluene may offer enhanced solubility due to favorable π-π and potential halogen-π stacking interactions.[4]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetone) : High solubility is anticipated in these solvents.[2] Their moderate polarity and ability to engage in dipole-dipole interactions without the high energetic cost of disrupting a hydrogen-bonding network make them effective at solvating halogenated benzenes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Solubility is expected to be lower than in polar aprotic solvents. While these solvents are polar, a significant amount of energy is required to break their strong intermolecular hydrogen bonds to accommodate the non-hydrogen-bonding solute. The energy gained from solvating the solute may not fully compensate for this.[8]

-

Water : Negligible solubility is expected. The large, hydrophobic halogenated aromatic structure cannot effectively overcome the strong hydrogen bonding between water molecules.[8]

Standardized Protocol for Experimental Solubility Determination

To generate reliable and reproducible data, a standardized methodology is essential. The Shake-Flask Method, aligned with OECD Guideline 105, is a robust and widely accepted approach for determining the equilibrium solubility of a compound.[7]

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination via the Shake-Flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solution :

-

Action : Accurately weigh an excess amount of this compound into a glass vial with a screw cap. The presence of excess solid is visually confirmed.

-

Causality : Using an excess of the solid is critical to ensure that the solution reaches equilibrium with the solid phase, defining the saturation point.[1]

-

-

Solvent Addition :

-

Action : Add a precisely known volume or mass of the desired organic solvent to the vial.

-

Causality : An accurate measure of the solvent is necessary for the final solubility calculation in units such as grams per 100g of solvent or molarity.

-

-

Equilibration :

-

Action : Seal the vial securely and place it in a temperature-controlled shaker or agitator (e.g., at 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours).

-

Causality : Dissolution is a process that takes time to reach equilibrium. Constant temperature is crucial as solubility is temperature-dependent.[9] Agitation ensures the entire solvent volume is exposed to the solute.

-

-

Phase Separation :

-

Action : After equilibration, stop the agitation and allow the solid to settle. Separate the undissolved solid from the saturated solution by either centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

-

Causality : This step is the most critical for accuracy. The physical removal of all undissolved particles is mandatory to ensure that the analyzed liquid represents the true saturated solution.[7]

-

-

Quantification :

-